

Application Notes and Protocols: Cholesteryl Tridecanoate as a Standard in Lipidomics

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Compound of Interest

Compound Name: *Cholesteryl tridecanoate*

Cat. No.: *B15601601*

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Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the development of novel therapeutics. Cholesteryl esters, the storage form of cholesterol, are a class of neutral lipids implicated in various physiological and pathological conditions, including atherosclerosis. The use of internal standards is crucial for achieving reliable and reproducible quantification in mass spectrometry-based lipidomics.

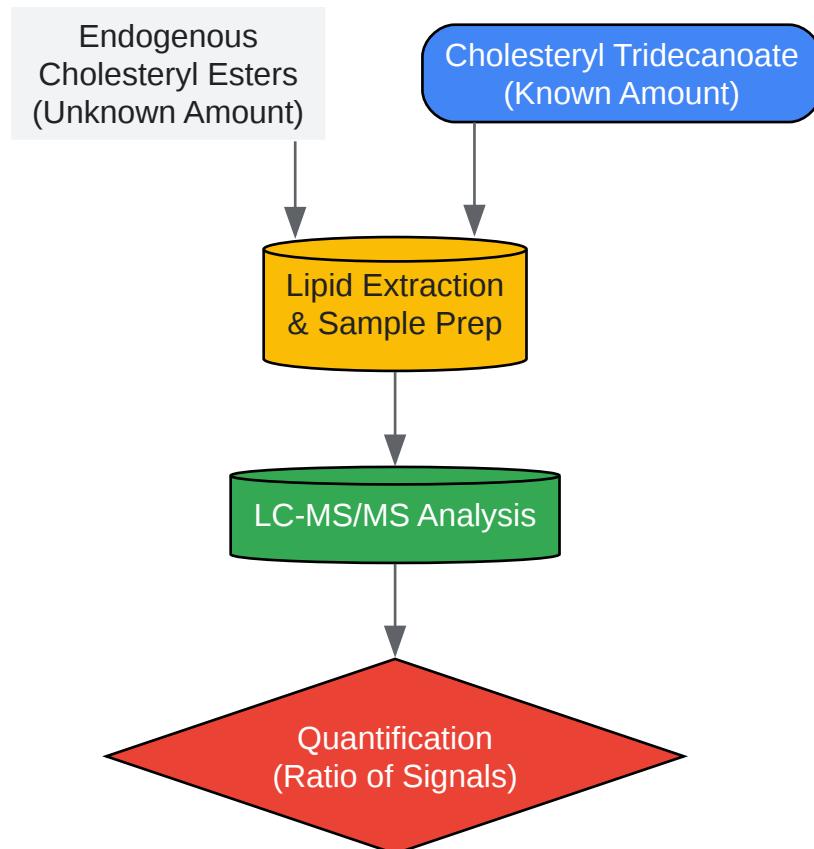
Cholesteryl tridecanoate (CE 13:0), a non-endogenous odd-chain cholesteryl ester, serves as an ideal internal standard for the quantification of endogenous cholesteryl esters. Its chemical properties are similar to endogenous cholesteryl esters, ensuring comparable extraction and ionization efficiency, while its unique mass allows for clear differentiation from naturally occurring species in biological samples.

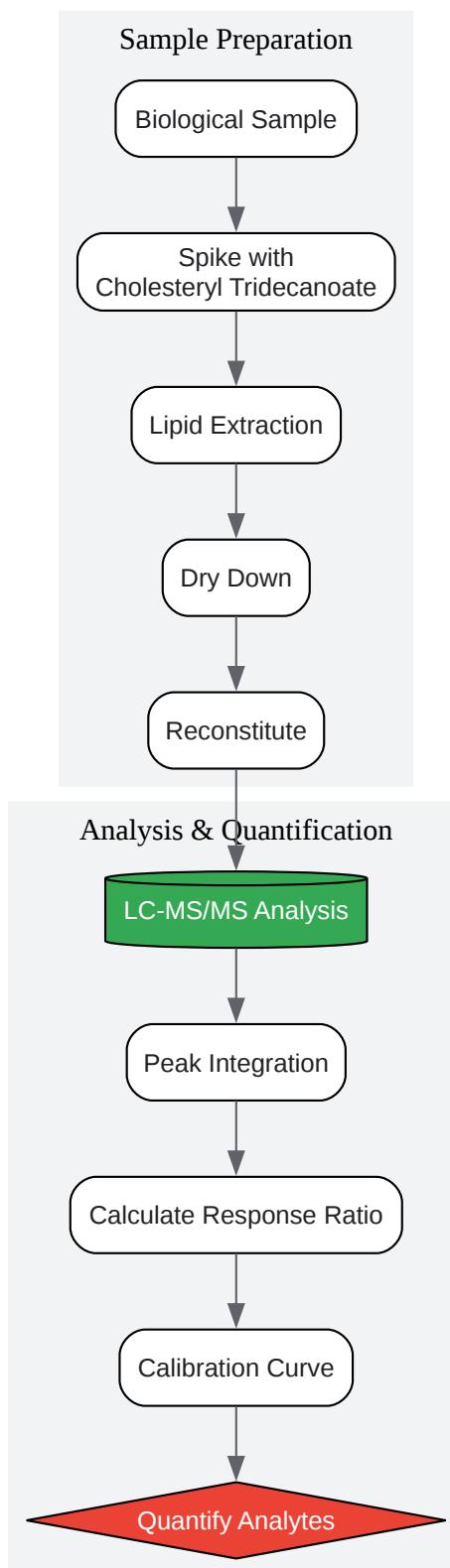
These application notes provide a comprehensive guide to utilizing **cholesteryl tridecanoate** as an internal standard for the accurate quantification of cholesteryl esters in various biological matrices.

Principle of Quantification with an Internal Standard

The fundamental principle of using an internal standard in quantitative analysis is to correct for the variability introduced during sample preparation and analysis. By adding a known amount of **cholesteryl tridecanoate** to the sample at the beginning of the workflow, any loss of analyte

during extraction, derivatization, or injection will be mirrored by a proportional loss of the internal standard. The ratio of the signal of the endogenous cholesteryl ester to the signal of the internal standard is then used to determine the concentration of the endogenous analyte, ensuring high accuracy and precision.



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